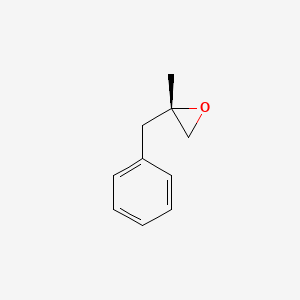

(2S)-2-Benzyl-2-methyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

658063-43-5 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(2S)-2-benzyl-2-methyloxirane |

InChI |

InChI=1S/C10H12O/c1-10(8-11-10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/t10-/m0/s1 |

InChI Key |

HXDOYMSDQUBFHJ-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@]1(CO1)CC2=CC=CC=C2 |

Canonical SMILES |

CC1(CO1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Stereoselective Transformations of 2s 2 Benzyl 2 Methyloxirane

Nucleophilic Ring-Opening Reactions of (2S)-2-Benzyl-2-methyloxirane

The presence of a tertiary stereocenter in this compound introduces complexities in predicting the regioselectivity of nucleophilic attack. The benzyl (B1604629) and methyl groups at the C2 position create significant steric hindrance, while the phenyl group can electronically influence the stability of potential carbocationic intermediates, particularly under acidic conditions.

Regioselectivity and Stereochemical Course of Ring Opening

The ring-opening of 2,2-disubstituted epoxides, such as this compound, is governed by a combination of steric and electronic factors. In general, nucleophilic attack can occur at either the more substituted (C2) or less substituted (C3) carbon of the oxirane ring.

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. youtube.com For this compound, this would correspond to attack at the C3 position. This pathway leads to the formation of a tertiary alcohol with inversion of configuration at the C3 center.

Conversely, under acidic conditions, the reaction mechanism can shift towards an SN1-like character. Protonation or coordination of a Lewis acid to the epoxide oxygen makes the ring more susceptible to opening. thieme-connect.de This can lead to the formation of a partial or full carbocation at the more substituted and electronically stabilized C2 position. Subsequent attack by a nucleophile at this center would result in a tertiary alcohol. The stereochemical outcome at the C2 center can be either retention or inversion, depending on the stability and lifetime of the carbocationic intermediate.

Acid-Catalyzed Ring-Opening with Diverse Nucleophiles

Acid catalysis provides a powerful tool for modulating the regioselectivity and reactivity of epoxide ring-opening reactions. Both Brønsted and Lewis acids can be employed to activate the epoxide, facilitating the attack of a wide range of nucleophiles. thieme-connect.dethieme-connect.de

Lewis acids are known to catalyze the ring-opening of epoxides by coordinating to the oxygen atom, which enhances the electrophilicity of the epoxide carbons. researchgate.net For instance, the reaction of benzene (B151609) with 2-methyloxirane in the presence of aluminum chloride (AlCl₃), a strong Lewis acid, proceeds via a Friedel-Crafts alkylation mechanism. youtube.comrsc.org The Lewis acid activates the epoxide, leading to the formation of a carbocationic intermediate that is then attacked by the aromatic ring. youtube.com In the case of this compound, a similar Lewis acid-catalyzed reaction with an aromatic nucleophile would be expected to favor attack at the C2 position due to the stabilization of the resulting tertiary benzylic carbocation.

The choice of Lewis acid can significantly influence the outcome of the reaction. For example, scandium(III) triflate has been used in combination with a chiral ligand for the catalytic enantioselective Friedel-Crafts alkylation of indole (B1671886) with epoxides. rsc.org While specific studies on this compound are not detailed, the general principles suggest that Lewis acid catalysis would promote C2-selective ring-opening.

Brønsted acids, such as mineral acids or sulfonic acids, can also catalyze the ring-opening of epoxides. nih.gov The protonation of the epoxide oxygen activates the ring for nucleophilic attack. thieme-connect.de The regioselectivity of Brønsted acid-catalyzed ring-opening can be highly dependent on the reaction conditions and the nature of the nucleophile. researchgate.net In many cases, a mixture of regioisomers is obtained, reflecting the competition between SN1 and SN2 pathways. For this compound, the stability of the tertiary benzylic carbocation would likely favor C2 attack, but the precise outcome would depend on the specific acid and nucleophile used.

Base-Catalyzed and Anionic Ring-Opening Pathways

In contrast to acid-catalyzed reactions, base-catalyzed and anionic ring-opening of epoxides generally proceed with high regioselectivity, favoring attack at the less substituted carbon. youtube.com This is a classic SN2-type displacement reaction. For this compound, this would mean nucleophilic attack occurs exclusively at the C3 position.

An example of this reactivity is the kinetic resolution of 2,2-disubstituted epoxides using the halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC). core.ac.uk This enzyme catalyzes the nucleophilic ring-opening with cyanide and azide (B81097) anions. core.ac.uk In the case of racemic 2-benzyl-2-methyloxirane (B8691179), HheC was shown to catalyze the ring-opening, leading to enantiopure epoxides and β-substituted tertiary alcohols. core.ac.uk This enzymatic process highlights the preference for C3 attack under nucleophilic (anionic) conditions.

The following table summarizes the expected products from the base-catalyzed ring-opening of this compound with different nucleophiles, based on the principle of attack at the less hindered C3 position.

| Nucleophile | Reagent | Expected Product |

| Azide | Sodium Azide (NaN₃) | (S)-1-azido-3-phenyl-2-methylbutan-2-ol |

| Cyanide | Sodium Cyanide (NaCN) | (S)-3-hydroxy-4-phenyl-3-methylpentanenitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (S)-2-methyl-3-(phenylthio)-1-phenylpropan-2-ol |

| Alkoxide | Sodium Methoxide (NaOMe) | (S)-3-methoxy-2-methyl-1-phenylpropan-2-ol |

Organocatalytic Ring-Opening Reactions with Carbon, Nitrogen, and Oxygen Nucleophiles

Organocatalysis has emerged as a powerful strategy for enantioselective and regioselective transformations, including the ring-opening of epoxides. nih.gov These reactions often operate under mild conditions and can provide access to a wide range of chiral building blocks.

For the ring-opening of epoxides, various organocatalytic systems have been developed. For example, chiral thiourea (B124793) catalysts have been shown to activate epoxides towards nucleophilic attack through hydrogen bonding. This can enable the enantioselective ring-opening of meso-epoxides with various nucleophiles. While specific examples with this compound are not prevalent in the literature, the principles of organocatalysis suggest potential for controlled ring-opening.

The use of organobases, such as phosphazenes, has also been explored for the ring-opening polymerization of epoxides. acs.org These strong, non-nucleophilic bases can deprotonate a variety of nucleophiles, which then attack the epoxide in a controlled manner. The reaction of this compound with carbon, nitrogen, or oxygen nucleophiles under organocatalytic conditions would likely follow the SN2 pathway, with attack at the less substituted C3 position, preserving the stereochemistry at C2 and inverting it at C3.

For instance, the reaction with a nitrogen nucleophile like an amine, catalyzed by a chiral organocatalyst, could lead to the formation of a chiral amino alcohol. Similarly, carbon nucleophiles like β-keto esters or nitroalkanes, and oxygen nucleophiles like phenols or carboxylic acids, could be employed to generate a diverse array of functionalized tertiary alcohols.

Ring-Opening Polymerization Initiated by this compound

The use of this compound as a monomer in cationic ring-opening polymerization (CROP) is a well-established route to polyethers. However, its role as a dedicated initiator for the polymerization of other monomers is a more nuanced topic within academic polymerization mechanisms. In such a scenario, the oxirane does not form the repeating unit of the polymer but rather generates the initial cationic species that propagates the chain.

This initiation process is theoretically plausible under cationic conditions, particularly for the polymerization of highly reactive monomers like vinyl ethers or other epoxides. The mechanism would proceed via the "activated monomer" pathway. The process can be conceptualized in the following steps:

Activation: this compound is activated by a protic acid (e.g., HBF₄) or a Lewis acid in the presence of a proton source (co-initiator), forming a tertiary oxonium ion. The positive charge is stabilized by the electron-donating methyl and benzyl groups.

Initiation: This highly electrophilic oxonium ion is then attacked by a molecule of a more nucleophilic/abundant monomer (M). This attack opens the oxirane ring and transfers the active center to the monomer, forming the first unit of the polymer chain, which now carries the remnant of the initiator at its terminus. For example, if the monomer were 2-methylpropene, the oxonium ion would act as a strong acid to protonate the olefin, initiating carbocationic polymerization.

Propagation: The newly formed active chain end continues to add monomer units, growing the polymer chain.

While this mechanism is fundamentally sound, the practical application of this compound specifically as an initiator is not widely documented in dedicated studies. Its own propensity to polymerize makes it more common as a co-monomer or the primary monomer itself. Its function as an initiator is largely of academic interest in understanding the fundamental steps of CROP, where it can be used to install a specific benzyl-methyl-hydroxyethyl end-group onto a polymer chain derived from a different monomer.

Rearrangement and Isomerization Reactions of the Oxirane Ring in this compound

The strained three-membered ring of this compound is susceptible to intramolecular rearrangements, typically promoted by acid or base catalysts, leading to the formation of isomeric carbonyl compounds or allylic alcohols.

Lewis Acid-Catalyzed Rearrangement: Exposure of this compound to Lewis acids induces a formal 1,2-migration to the more substituted carbon (C2), a process known as the Meinwald rearrangement. Coordination of the Lewis acid to the epoxide oxygen weakens the C-O bonds, facilitating cleavage at the more substituted C2 to form a transient species with significant carbocationic character. The subsequent migration of a substituent (benzyl or methyl) from C2 to C3 relieves ring strain and generates a stable ketone.

The regioselectivity of this rearrangement is dictated by the relative migratory aptitude of the benzyl versus the methyl group. Research has shown that the benzyl group has a significantly higher migratory aptitude than the methyl group. This preference is attributed to the ability of the phenyl ring to stabilize the partial positive charge that develops at the migrating carbon in the transition state. Consequently, the reaction almost exclusively yields 3-phenyl-3-methyl-2-butanone.

A study by Maruoka and Yamamoto investigated the rearrangement of related 1,1-disubstituted epoxides using organoaluminum catalysts. Utilizing a bulky methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) catalyst, a highly selective migration of the aryl group over the alkyl group was observed, reinforcing the intrinsic migratory preference.

| Catalyst | Solvent | Temp (°C) | Major Product | Notes |

|---|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 3-Phenyl-3-methyl-2-butanone | Classic Lewis acid promoting selective benzyl migration. |

| MAD | Toluene | -78 | 3-Phenyl-3-methyl-2-butanone | High selectivity for aryl migration due to the bulky catalyst. |

| SnCl₄ | CH₂Cl₂ | -78 | 3-Phenyl-3-methyl-2-butanone | Strong Lewis acid, effective for this transformation. |

Base-Catalyzed Rearrangement: Treatment of this compound with a strong, non-nucleophilic base can induce isomerization to an allylic alcohol. This reaction requires the abstraction of a proton from a carbon adjacent to the oxirane ring. In this substrate, the benzylic protons are acidic enough to be removed by bases like lithium diisopropylamide (LDA). The resulting carbanion triggers the opening of the epoxide ring to form an alkoxide, which upon aqueous workup, yields the corresponding allylic alcohol, (E)-3-phenyl-2-methyl-2-propen-1-ol. The stereochemistry of the resulting double bond is typically controlled to favor the thermodynamically more stable E-isomer.

Electrophilic Activation and Transformation of this compound

Electrophilic activation of the epoxide oxygen is a cornerstone of the reactivity of this compound, rendering the ring carbons susceptible to attack by weak nucleophiles. This activation can be achieved using both Brønsted and Lewis acids, and the choice of activator profoundly influences the regioselectivity of the ring-opening reaction.

The substrate possesses two sites for nucleophilic attack: the tertiary carbon (C2) and the secondary carbon (C3).

SN2-type attack: Favors the less sterically hindered C3 position.

SN1-type attack: Favors the C2 position, which can better stabilize a positive charge.

Brønsted Acid Catalysis: In the presence of a strong protic acid (e.g., H₂SO₄, HClO₄), the epoxide oxygen is protonated to form an oxonium ion. The subsequent nucleophilic attack occurs on the highly activated ring. Under these conditions, the reaction proceeds through a transition state with significant SN1 character. The positive charge is preferentially localized on the more substituted tertiary carbon (C2), which is stabilized by both the methyl and benzyl substituents. Consequently, nucleophilic attack occurs predominantly at the C2 position. For example, acid-catalyzed hydrolysis or alcoholysis yields a tertiary alcohol, with the nucleophile adding to C2 and the hydroxyl group located at C3.

Lewis Acid Catalysis: Lewis acids (e.g., TiCl₄, BF₃·OEt₂, ZnCl₂) coordinate to the epoxide oxygen, polarizing the C-O bonds and activating the ring. The nature of the Lewis acid and the nucleophile determines the regiochemical outcome. Strong Lewis acids coupled with weak nucleophiles promote an SN1-like pathway, favoring attack at C2. Conversely, milder Lewis acids or the use of organometallic reagents can favor a more concerted SN2-like attack at the less hindered C3 position.

For instance, the reaction with trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by a Lewis acid like Yb(OTf)₃ has been shown to proceed with high regioselectivity at the C3 position, affording a β-hydroxy nitrile after hydrolysis. This outcome suggests an SN2-like mechanism where steric factors dominate, even under Lewis acid activation.

| Activator | Nucleophile | Solvent | Major Product Isomer | Attack Site | Notes |

|---|---|---|---|---|---|

| H₂SO₄ (cat.) | H₂O | Acetone/H₂O | (2R)-3-Phenyl-2-methylpropane-1,2-diol | C2 | SN1-like pathway; attack at the more substituted carbon. |

| HClO₄ (cat.) | MeOH | MeOH | (2R)-1-Methoxy-3-phenyl-2-methyl-2-propanol | C2 | Formation of a tertiary alcohol via attack at the tertiary center. |

| Ti(O-i-Pr)₄ | PhSH | CH₂Cl₂ | (2S)-1-(Phenylthio)-3-phenyl-2-methyl-2-propanol | C3 | SN2-like pathway; attack at the less hindered carbon. |

| Yb(OTf)₃ | TMSCN | CH₂Cl₂ | (3S)-3-Hydroxy-4-phenyl-3-methylbutanenitrile | C3 | High regioselectivity for C3 attack, driven by sterics. |

Radical and Photochemical Reactions Involving the Oxirane Functionality

Beyond ionic pathways, the oxirane ring of this compound can undergo transformations via radical or photochemical processes. These reactions provide alternative methods for ring-opening and functionalization.

Radical Reactions: The C-O bonds of the epoxide can be cleaved homolytically using radical reagents. A prominent example is the reductive opening using low-valent titanium species, often generated in situ from TiCl₄ and a reducing agent like zinc dust (the McMurry reagent) or from titanocene (B72419) dichloride (Cp₂TiCl₂) and zinc. This reaction typically proceeds via a radical mechanism. The titanocene(III) chloride radical (Cp₂TiCl•) attacks the epoxide oxygen, leading to homolytic cleavage of a C-O bond. The more stable tertiary radical at C2 is preferentially formed. This radical intermediate is then reduced by a second equivalent of the titanium reagent and subsequently protonated during workup to yield an alcohol.

The regioselectivity of this reductive opening is high, affording the more substituted alcohol. For this compound, this process yields 3-phenyl-2-methyl-2-propanol, the product of C-O bond cleavage at the more substituted C2 position. Samarium(II) iodide (SmI₂) is another powerful single-electron transfer agent that can effect similar reductive openings of epoxides to yield alcohols.

Photochemical Reactions: Direct photolysis of epoxides with UV light can induce C-O or C-C bond cleavage. For aryl-substituted epoxides like this compound, irradiation often leads to the formation of a carbonyl ylide intermediate via C-C bond scission. This highly reactive 1,3-dipole can be trapped in situ by various dipolarophiles (e.g., alkenes, alkynes) in [3+2] cycloaddition reactions, providing a route to five-membered heterocyclic rings.

Alternatively, photochemical excitation can lead to homolytic C-O bond cleavage, generating a diradical intermediate. This diradical can undergo intramolecular hydrogen abstraction or rearrangement. For this compound, the diradical formed by cleavage of the C2-O bond could potentially rearrange via hydrogen abstraction from the methyl group to form an enol, which would tautomerize to the corresponding ketone, 3-phenyl-3-methyl-2-butanone, mirroring the product of the Lewis acid-catalyzed rearrangement. The specific outcome is highly dependent on the wavelength of light and the reaction medium.

Application of 2s 2 Benzyl 2 Methyloxirane As a Chiral Building Block in Complex Molecular Synthesis

Construction of Quaternary Stereocenters Utilizing (2S)-2-Benzyl-2-methyloxirane

No specific examples were found in the reviewed literature of this compound being used as a starting material for the construction of quaternary stereocenters. The ring-opening of this trisubstituted epoxide with a carbon nucleophile would theoretically yield a tertiary alcohol containing a quaternary carbon center, but specific instances of this application have not been documented in available research.

Enantioselective Synthesis of Bioactive Molecules and Natural Product Frameworks

A search for the integration of this compound into the total synthesis of natural products or other complex chiral compounds did not yield any specific examples. Its potential as a chiral building block remains theoretical in the absence of published synthetic routes employing it for this purpose.

There is no available information linking this compound directly to the synthesis of known pharmaceutical intermediates. While chiral epoxides are a crucial class of intermediates in the pharmaceutical industry, the role of this specific compound has not been detailed in the accessible literature.

Precursors for Chiral Alcohols, Diols, and Amino Alcohols

The structure of this compound makes it a potential precursor to chiral tertiary alcohols, 1,2-diols, and 1,2-amino alcohols through various nucleophilic ring-opening reactions. However, specific studies detailing these transformations—such as hydrolysis to form a diol or reaction with an amine to form an amino alcohol—for this particular substrate were not found.

Chiral Auxiliaries and Ligands Derived from this compound

No literature was found describing the conversion of this compound into chiral auxiliaries or ligands for use in asymmetric synthesis.

Mechanistic Investigations and Theoretical Studies on 2s 2 Benzyl 2 Methyloxirane Reactivity

Kinetic Studies of Ring-Opening and Formation Reactions

Kinetic investigations are fundamental to understanding the rates and mechanisms of chemical reactions. For (2S)-2-benzyl-2-methyloxirane, such studies would focus on quantifying the rates of its formation, typically through the asymmetric epoxidation of an alkene, and its subsequent ring-opening reactions with various nucleophiles.

Ring-opening reactions of epoxides can be initiated by either nucleophiles or acids. jsynthchem.com The kinetics of these reactions are highly dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts. In general, the reaction of an epoxide with a strong nucleophile under basic or neutral conditions follows SN2 kinetics, with the rate being proportional to the concentrations of both the epoxide and the nucleophile. libretexts.org

Conversely, acid-catalyzed ring-opening involves a pre-equilibrium protonation of the epoxide oxygen, followed by nucleophilic attack. pressbooks.pub The rate law for this process can be more complex, often showing a dependence on the acidity of the medium. For an unsymmetrical epoxide like this compound, the regioselectivity of the ring-opening is also a key aspect to be studied kinetically, as the nucleophile can attack either the more substituted tertiary carbon or the less substituted primary carbon. The steric and electronic effects of the benzyl (B1604629) and methyl groups play a crucial role in determining the preferred site of attack.

Table 1: Illustrative Kinetic Data for Epoxide Ring-Opening Reactions

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Azide (B81097) (N₃⁻) | Methanol | 25 | Data not available | Data not available |

| Thiophenoxide (PhS⁻) | Acetonitrile | 30 | Data not available | Data not available |

| Morpholine | Water | 50 | Data not available | Data not available |

Note: The data in this table is illustrative and represents the type of information that would be obtained from kinetic studies. Specific experimental data for this compound is not currently available in the cited literature.

Elucidation of Reaction Pathways and Transition States through Computational Chemistry

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing detailed insights into the structures of intermediates and transition states that are often difficult to observe experimentally.

Density Functional Theory (DFT) Calculations for Structural and Energetic Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules. It is widely employed to investigate the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. For this compound, DFT calculations can be used to model both its formation and ring-opening reactions.

In the context of its formation via epoxidation, DFT can help to elucidate the mechanism of oxygen transfer from the oxidant to the alkene, mediated by a chiral catalyst. By calculating the energies of different possible transition states, the origins of enantioselectivity can be understood. wayne.edu

For ring-opening reactions, DFT calculations can predict the preferred regioselectivity by comparing the activation energies for nucleophilic attack at the two different carbon atoms of the oxirane ring. These calculations can also provide insights into the stereochemistry of the reaction, confirming the inversion of configuration expected for an SN2-type mechanism. mdpi.com

Table 2: Representative Calculated Energetic Data for Epoxide Reactions from DFT Studies on Analogous Systems

| Reaction | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Epoxidation of a model alkene | Oxygen transfer | Data not available | Data not available |

| Ring-opening with a generic nucleophile (C2 attack) | SN2-like | Data not available | Data not available |

| Ring-opening with a generic nucleophile (C3 attack) | SN2-like | Data not available | Data not available |

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations provide a way to study the time evolution of a chemical system at the quantum mechanical level. These simulations can be used to explore the potential energy surface of a reaction and to visualize the reaction dynamics, including bond-breaking and bond-forming events. For the reactions of this compound, AIMD could be employed to simulate the approach of a nucleophile to the epoxide ring and the subsequent ring-opening process, providing a more dynamic picture of the reaction pathway than static DFT calculations.

Quantum Chemical Modeling of Catalytic Cycles

Many reactions involving this compound, particularly its formation, are catalytic. Quantum chemical modeling can be used to elucidate the entire catalytic cycle. acs.orgacs.org This involves identifying all the intermediates and transition states in the cycle and calculating their energies. Such models can help in understanding how the catalyst is regenerated and can provide insights for the design of more efficient and selective catalysts. For instance, in the context of asymmetric epoxidation, modeling can reveal the crucial interactions between the catalyst, the substrate, and the oxidant that are responsible for the high enantioselectivity.

Stereochemical Analysis and Chiral Discrimination Studies via Advanced Spectroscopic Techniques

The stereochemistry of this compound and its reaction products is a critical aspect of its chemistry. Advanced spectroscopic techniques are essential for determining the enantiomeric purity and absolute configuration of these chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine the enantiomeric excess (ee) of a chiral compound. Since enantiomers are spectroscopically identical in an achiral environment, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation.

Common methods for determining the ee of chiral epoxides by NMR include the use of:

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals.

Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form stable diastereomers, which can then be distinguished by NMR. For epoxides, this often involves a ring-opening reaction with a chiral nucleophile. researchgate.net

Chiral Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can also induce chemical shift differences between the signals of enantiomers.

While specific NMR studies for the enantiomeric excess determination of this compound are not detailed in the available literature, the principles are well-established for other chiral epoxides. The choice of the chiral auxiliary and the specific NMR experiment (e.g., ¹H, ¹³C, or even ³¹P if a phosphorus-containing derivatizing agent is used) would be crucial for achieving accurate and reliable ee determination. kit.edu

Chiral Chromatography and Spectroscopic Resolution

The determination of enantiomeric purity and the resolution of racemic mixtures of this compound are critical for its application in stereoselective synthesis and mechanistic studies. Chiral chromatography and spectroscopic methods are the primary techniques employed for these purposes.

Chiral Chromatography

Chiral chromatography is a powerful technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the enantioseparation of chiral epoxides.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for the analysis of volatile chiral compounds like epoxides. The most common CSPs for this purpose are based on cyclodextrin (B1172386) derivatives. These cyclic oligosaccharides have a chiral cavity and can be functionalized to enhance their enantioselective recognition capabilities.

For a compound like 2-benzyl-2-methyloxirane (B8691179), a typical chiral GC method would involve a capillary column coated with a derivatized cyclodextrin, such as a permethylated or acetylated β-cyclodextrin, diluted in a polysiloxane stationary phase. The separation mechanism relies on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin, as well as interactions with the functional groups on the rim of the cyclodextrin.

Table 1: Hypothetical Chiral GC Separation Parameters for 2-Benzyl-2-methyloxirane

| Parameter | Value |

| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 25% 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin in polysiloxane |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 220 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 10 min |

| Hypothetical Retention Time (R-enantiomer) | 18.5 min |

| Hypothetical Retention Time (S-enantiomer) | 19.2 min |

| Hypothetical Separation Factor (α) | 1.04 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds, including epoxides.

The separation of the enantiomers of 2-benzyl-2-methyloxirane would likely be achieved using a column packed with a cellulose or amylose derivative coated on a silica (B1680970) support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation.

Table 2: Illustrative Chiral HPLC Conditions for the Resolution of 2-Benzyl-2-methyloxirane

| Parameter | Value |

| Column | Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size) |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Illustrative Retention Time (First Eluting Enantiomer) | 12.3 min |

| Illustrative Retention Time (Second Eluting Enantiomer) | 14.8 min |

| Illustrative Separation Factor (α) | 1.20 |

| Illustrative Resolution (Rs) | 2.5 |

Spectroscopic Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of a chiral compound without the need for physical separation. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

For 2-benzyl-2-methyloxirane, a chiral solvating agent, such as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), could be used. In the presence of the CSA, the enantiomers of the epoxide will form transient diastereomeric complexes that have slightly different chemical shifts in the NMR spectrum. The integration of the signals corresponding to each enantiomer allows for the determination of the enantiomeric ratio.

Alternatively, a chiral derivatizing agent, such as Mosher's acid chloride, can be used to convert the enantiomeric epoxides into diastereomeric esters. These diastereomers will have distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. However, this method requires the opening of the epoxide ring, which may not always be desirable.

Table 3: Representative ¹H-NMR Data for Enantiomeric Purity Determination of 2-Benzyl-2-methyloxirane using a Chiral Solvating Agent

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with (R)-TFAE (ppm) | Δδ (ppm) |

| Oxirane CH₂ (diastereotopic) | 2.58 (d), 2.75 (d) | (S)-enantiomer: 2.57, 2.74(R)-enantiomer: 2.60, 2.77 | 0.03, 0.03 |

| Methyl (CH₃) | 1.45 (s) | (S)-enantiomer: 1.44(R)-enantiomer: 1.46 | 0.02 |

| Benzyl CH₂ | 2.90 (s) | (S)-enantiomer: 2.89(R)-enantiomer: 2.91 | 0.02 |

Future Perspectives and Emerging Research Trajectories in 2s 2 Benzyl 2 Methyloxirane Chemistry

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing the reduction of waste, use of less hazardous substances, and employment of renewable resources. Future developments in the synthesis of (2S)-2-Benzyl-2-methyloxirane are expected to heavily incorporate these principles.

A primary focus is the advancement of biocatalytic methods, which operate under mild, aqueous conditions. The enzymatic resolution of racemic 2,2-disubstituted epoxides represents a promising green alternative to traditional chemical methods. For instance, the use of halohydrin dehalogenase (HHDH) enzymes for the regioselective and enantioselective ring-opening of racemic epoxides can yield enantioenriched products. nih.govacs.org Specifically, biocatalytic azidolysis using an HHDH enzyme can resolve a racemic mixture to produce highly valuable and enantiopure 1-azido-2-arylpropan-2-ols, leaving the unreacted (S)-epoxide in high enantiomeric excess. nih.gov

Furthermore, the application of whole-cell biocatalysis is emerging as a highly sustainable approach. mdpi.com By using entire microorganisms, the need for costly isolation and purification of enzymes is eliminated, and the in-situ regeneration of essential cofactors is naturally managed, significantly improving process efficiency and reducing costs. mdpi.com The development of engineered microorganisms specifically designed for the asymmetric epoxidation of the precursor olefin, α-methylstyrene, could provide a direct and environmentally benign route to this compound.

Another avenue of green protocol development involves the replacement of traditional, often hazardous, oxidants with more environmentally friendly alternatives. The development of stoichiometric oxidants like tetraphenylphosphonium (B101447) monoperoxysulfate, which is soluble in many organic solvents, allows for reactions to be conducted at very low temperatures, potentially increasing selectivity and reducing byproduct formation. lboro.ac.uk

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of a single enantiomer of a chiral epoxide from an achiral olefin precursor remains a significant challenge in catalysis. Research is intensely focused on discovering new catalytic systems that offer superior enantioselectivity, higher turnover numbers, and broader substrate scope for the asymmetric epoxidation of 1,1-disubstituted alkenes, the precursors to compounds like this compound.

Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool. Chiral ketones, particularly those derived from readily available natural products like fructose (B13574) or glucose, have been shown to be effective catalysts for epoxidation when used with Oxone as the terminal oxidant. organic-chemistry.orgnih.gov These catalysts generate a chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the alkene. For 1,1-disubstituted terminal olefins, lactam-based ketones have achieved high enantioselectivity (up to 88% ee), with mechanistic studies suggesting the reaction proceeds via a planar transition state. organic-chemistry.orgnih.gov Another class of organocatalysts, chiral iminium salts, have also shown promise, mediating epoxidations with high enantiomeric excesses, in some cases up to 97% ee for specific substrates. lboro.ac.uk

Organometallic Catalysis: Significant advances are also being made with metal-based catalysts. Highly efficient and robust systems, such as D(4)-symmetric chiral dichlororuthenium(IV) porphyrin complexes, have demonstrated remarkable activity. nih.gov These catalysts can achieve high turnover numbers (up to 875 for styrene) and good enantioselectivity (69% ee) in short reaction times using 2,6-dichloropyridine (B45657) N-oxide as the oxidant. nih.gov The ability to immobilize such catalysts in a sol-gel matrix further enhances their utility, allowing for easier separation and recycling, which is crucial for industrial applications. nih.gov

| Catalyst Type | Specific Catalyst Example | Substrate Class | Key Performance Metrics |

|---|---|---|---|

| Organocatalyst | Chiral Lactam Ketone | 1,1-Disubstituted Olefins | Up to 88% ee |

| Organocatalyst | Chiral Iminium Salt | Various Alkenes | Up to 97% ee |

| Organometallic | Ru(IV) Porphyrin Complex | Styrenes, cis-Alkenes | Up to 875 turnovers, 69% ee |

Exploration of Undiscovered Reactivity Modes and Applications

Beyond its traditional use as an electrophile for reaction with simple nucleophiles, emerging research is uncovering novel reactivity modes for 2,2-disubstituted epoxides, thereby expanding their synthetic potential.

One of the most innovative transformations is the regioselective carbonylation of 2,2-disubstituted epoxides to form β,β-disubstituted β-lactones. nih.govacs.org This reaction, often catalyzed by cobalt or palladium complexes, transforms the three-membered oxirane ring into a four-membered lactone ring. This process is significant because the resulting β-lactones are themselves versatile intermediates that can be ring-opened to produce ketone-based aldol (B89426) adducts, offering a strategic alternative to the classic Mukaiyama aldol reaction. nih.gov When enantiopure epoxides are used, the carbonylation and subsequent ring-opening can proceed with retention of stereochemistry, preserving the valuable chiral information. nih.govacs.org

Another area of exploration is the use of Frustrated Lewis Pairs (FLPs) to mediate the ring-opening of epoxides. researchgate.net This metal-free activation strategy involves a combination of a bulky Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct. Instead, they act cooperatively to activate the epoxide, leading to the formation of unique zwitterionic six- or seven-membered heterocycles. researchgate.net

Furthermore, the epoxide can serve as an electrophile in Lewis acid-catalyzed Friedel-Crafts-type reactions with electron-rich arenes like anisole. nih.gov This reaction forges a new carbon-carbon bond, attaching the aromatic nucleophile to the quaternary carbon of the opened epoxide, yielding complex molecular architectures. These emerging reactions showcase the evolving role of this compound from a simple chiral synthon to a key player in advanced synthetic strategies.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The translation of synthetic methodologies from the laboratory bench to industrial production is increasingly reliant on continuous flow chemistry and automation. These paradigms offer significant advantages in terms of safety (handling of unstable intermediates), scalability, process control, and efficiency. The chemistry of this compound is well-suited for integration into these modern platforms.

The ring-opening of epoxides with nucleophiles like amines to produce β-amino alcohols has also been successfully implemented in continuous-flow systems. mdpi.commdpi.com These processes often utilize immobilized enzymes (biocatalysis) or other heterogeneous catalysts, which simplifies product isolation and allows for the continuous reuse of the catalyst, aligning with both economic and green chemistry goals. mdpi.commdpi.com The ability to perform multi-step syntheses in an uninterrupted, automated fashion, as demonstrated in the flow synthesis of drugs like (S)-rolipram, highlights the immense potential for applying these technologies to the production and derivatization of this compound. acs.org This integration promises to make the synthesis of complex chiral molecules more efficient, safer, and more sustainable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.